molecular formula C24H34N2O2 B15341533 Acetamide, N-(2,6-dimethyl-4-(2-phenylethoxy)phenyl)-2-(dipropylamino)- CAS No. 17179-47-4

Acetamide, N-(2,6-dimethyl-4-(2-phenylethoxy)phenyl)-2-(dipropylamino)-

Cat. No.: B15341533
CAS No.: 17179-47-4
M. Wt: 382.5 g/mol
InChI Key: JPOSAFRGBMSBQS-UHFFFAOYSA-N
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Description

Acetamide, N-(2,6-dimethyl-4-(2-phenylethoxy)phenyl)-2-(dipropylamino)- is a structurally complex acetamide derivative characterized by a central phenyl ring substituted with 2,6-dimethyl groups and a 2-phenylethoxy moiety at the para position. The acetamide nitrogen is further functionalized with a dipropylamino group.

Properties

CAS No.

17179-47-4

Molecular Formula

C24H34N2O2

Molecular Weight

382.5 g/mol

IUPAC Name

N-[2,6-dimethyl-4-(2-phenylethoxy)phenyl]-2-(dipropylamino)acetamide

InChI

InChI=1S/C24H34N2O2/c1-5-13-26(14-6-2)18-23(27)25-24-19(3)16-22(17-20(24)4)28-15-12-21-10-8-7-9-11-21/h7-11,16-17H,5-6,12-15,18H2,1-4H3,(H,25,27)

InChI Key

JPOSAFRGBMSBQS-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CC(=O)NC1=C(C=C(C=C1C)OCCC2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(2,6-dimethyl-4-(2-phenylethoxy)phenyl)-2-(dipropylamino)- typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the phenylethoxy group: This step involves the reaction of phenol with an appropriate alkylating agent to introduce the phenylethoxy group.

    Introduction of the dimethyl groups: This can be achieved through Friedel-Crafts alkylation using dimethyl chloride and a Lewis acid catalyst.

    Formation of the acetamide group: This step involves the reaction of an amine with acetic anhydride to form the acetamide.

    Introduction of the dipropylamino group: This can be done through nucleophilic substitution reactions using dipropylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(2,6-dimethyl-4-(2-phenylethoxy)phenyl)-2-(dipropylamino)- can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

Acetamide, N-(2,6-dimethyl-4-(2-phenylethoxy)phenyl)-2-(dipropylamino)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of Acetamide, N-(2,6-dimethyl-4-(2-phenylethoxy)phenyl)-2-(dipropylamino)- involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Compound Name Key Substituents Molecular Features Potential Applications
Acetamide, N-(2,6-dimethyl-4-(2-phenylethoxy)phenyl)-2-(dipropylamino)- 2,6-dimethylphenyl, 2-phenylethoxy, dipropylamino High lipophilicity due to aromatic and alkyl groups Likely bioactive (e.g., enzyme inhibition, receptor modulation)
Acetamide, 2-(diethylamino)-N-[2,6-dimethyl-4-(2-phenylethoxy)phenyl] () Diethylamino instead of dipropylamino Reduced steric bulk compared to dipropylamino Similar applications but altered pharmacokinetics
Alachlor () 2-chloro, 2,6-diethylphenyl, methoxymethyl Chlorinated backbone with methoxy group Herbicide (lipid synthesis disruption)
N-[(2S,3S,5S)-5-Acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide () Peptidomimetic backbone with stereochemical complexity Amino sugar-like structure Pharmaceutical (e.g., antiviral or antibacterial)

Functional Group Impact on Bioactivity

  • Dipropylamino vs.
  • 2-Phenylethoxy vs.
  • Stereochemical Complexity : Compounds in exhibit stereochemical diversity (e.g., (2S,3S,5S) configurations), enabling precise molecular interactions in pharmaceuticals, unlike the simpler planar structure of the target compound .

Research Findings and Implications

  • Herbicidal vs. Pharmaceutical Potential: The target compound lacks the chloro substituents critical for herbicidal activity (e.g., alachlor) but shares structural motifs with pharmaceutical acetamides in , implying possible drug discovery relevance .
  • Lipophilicity and ADME: The dipropylamino and phenylethoxy groups likely confer higher logP values than diethylamino analogs, necessitating formulation optimization for bioavailability .

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